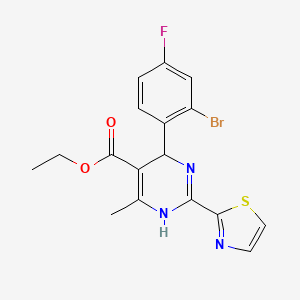
5-(3-methoxyphenyl)-1H-imidazole-2-thiol
概要
説明
PMID26815044-Compound-52は、そのユニークな特性と潜在的な用途により、科学研究において大きな関心を集めている化学化合物です。この化合物は、さまざまな化学反応における役割と、医学、生物学、および産業における潜在的な用途で知られています。
準備方法
合成経路と反応条件: PMID26815044-Compound-52の合成には、特定の試薬と条件を必要とする一連の化学反応が含まれます。 調製方法は通常、テトラペプチド中間体の生成から始まり、その後、最終化合物となるまでさらに反応させられます 。反応条件には、目的の生成物が得られるように、触媒や特定の温度と圧力の設定を使用することがよくあります。
工業生産方法: 工業的な設定では、PMID26815044-Compound-52の生産には、収率と純度を最大化するために最適化された反応条件を使用した大規模合成が含まれる場合があります。これには、反応環境を制御し、最終製品の一貫した品質を確保するために、高度な機器と技術を使用することがよくあります。
化学反応の分析
反応の種類: PMID26815044-Compound-52は、酸化、還元、置換反応など、さまざまな種類の化学反応を起こします。これらの反応は、化合物の構造と特性を特定の用途に適したものにするために不可欠です。
一般的な試薬と条件: PMID26815044-Compound-52を含む反応で使用される一般的な試薬には、酸化剤、還元剤、およびさまざまな触媒が含まれます。 温度、圧力、溶媒の選択などの反応条件は、これらの反応の結果を決定する上で重要な役割を果たします .
生成される主な生成物: PMID26815044-Compound-52の反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。これらの生成物は、単純な誘導体から、強化された特性を持つ複雑な分子まで、幅広く変化する可能性があります。
科学研究での用途
PMID26815044-Compound-52は、科学研究において幅広い用途があります。化学では、さまざまな合成反応における試薬として使用され、所望の特性を持つ新しい化合物を生成します。生物学では、細胞プロセスへの潜在的な影響と生化学経路における役割について研究されています。 医学では、PMID26815044-Compound-52は、創薬や疾患治療における使用など、潜在的な治療用途について調査されています 。さらに、この化合物は、特殊な材料や化学物質の製造など、産業用途にも利用されています。
科学的研究の応用
PMID26815044-Compound-52 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic reactions to produce new compounds with desired properties. In biology, it is studied for its potential effects on cellular processes and its role in biochemical pathways. In medicine, PMID26815044-Compound-52 is investigated for its potential therapeutic applications, including its use in drug development and disease treatment . Additionally, the compound has industrial applications, such as in the production of specialized materials and chemicals.
作用機序
PMID26815044-Compound-52の作用機序には、特定の分子標的と経路との相互作用が含まれます。 この化合物は、これらの標的に結合し、その活性を調節することで効果を発揮し、細胞プロセスと生化学経路の変化につながります 。関与する正確な分子標的と経路は、化合物が使用される特定の用途と状況によって異なる場合があります。
類似化合物の比較
類似化合物: PMID26815044-Compound-52は、その独自性を強調するために、他の類似化合物と比較することができます。 類似化合物には、さまざまなテトラペプチド誘導体や、同様の構造的特徴を持つ他の分子が含まれます .
独自性: PMID26815044-Compound-52を他の類似化合物と区別するものは、特性の特定の組み合わせと、さまざまな分野での潜在的な用途です。そのユニークな構造により、幅広い化学反応に参加し、さまざまな分子標的と相互作用することが可能になり、科学研究や産業用途にとって貴重な化合物となっています。
類似化合物との比較
Similar Compounds: PMID26815044-Compound-52 can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include various tetrapeptide derivatives and other molecules with similar structural features .
Uniqueness: What sets PMID26815044-Compound-52 apart from other similar compounds is its specific combination of properties and its potential applications in diverse fields. Its unique structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a valuable compound for scientific research and industrial applications.
特性
IUPAC Name |
4-(3-methoxyphenyl)-1,3-dihydroimidazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-13-8-4-2-3-7(5-8)9-6-11-10(14)12-9/h2-6H,1H3,(H2,11,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHCKRAVJDCJKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CNC(=S)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(R)-octahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B3080746.png)












